4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester
CAS No.: 2121511-78-0
Cat. No.: VC11660508
Molecular Formula: C13H15BBrF3O3
Molecular Weight: 366.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121511-78-0 |
|---|---|
| Molecular Formula | C13H15BBrF3O3 |
| Molecular Weight | 366.97 g/mol |
| IUPAC Name | 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 |
| Standard InChI Key | PDXOPCMQCXMXKG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC(F)(F)F |
Introduction
Chemical and Physical Properties
4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester belongs to the class of arylboronic esters, with a molecular formula of C₁₃H₁₅BBrF₃O₃ and a molecular weight of 366.97 g/mol . The compound’s structure features a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a para-bromo and meta-trifluoromethoxy-substituted phenyl ring. This configuration stabilizes the boronic acid moiety, preventing premature hydrolysis while maintaining reactivity in cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 2121511-78-0 |
| Molecular Formula | C₁₃H₁₅BBrF₃O₃ |
| Molecular Weight | 366.97 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in THF, DMSO, and DMF |
| Stability | Stable under inert atmospheres |
| IUPAC Name | 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
The trifluoromethoxy group (-OCF₃) contributes to the compound’s electron-deficient aromatic system, enhancing its electrophilic character in metal-catalyzed reactions. The pinacol ester group further mitigates boronic acid’s inherent instability, enabling storage and handling under standard laboratory conditions .
Synthesis and Preparation
The synthesis of 4-bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester typically proceeds via a two-step sequence involving halogenation and boronic ester formation.
Step 1: Halogenation of 3-(Trifluoromethoxy)phenol
The precursor, 3-(trifluoromethoxy)phenol, undergoes electrophilic bromination at the para position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃. This yields 4-bromo-3-(trifluoromethoxy)phenol, which is subsequently protected as its methyl or benzyl ether to prevent oxidation during subsequent steps.
Step 2: Miyaura Borylation
The protected bromoarene is subjected to a Miyaura borylation reaction using bis(pinacolato)diboron (B₂(pin)₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). This step installs the boronic ester group via a palladium-mediated transmetallation process, yielding the target compound after deprotection .
Representative Reaction Scheme:
This method achieves moderate to high yields (60–80%) and is scalable for industrial applications. Alternative routes, such as direct borylation of pre-brominated arenes, have also been explored but are less efficient due to competing side reactions .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s primary application lies in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms biaryl structures. The electron-withdrawing trifluoromethoxy group activates the aryl bromide toward oxidative addition with palladium(0) complexes, while the boronic ester facilitates transmetallation. This reactivity profile enables the synthesis of complex aryl frameworks found in pharmaceuticals, agrochemicals, and organic electronic materials .
Example: Coupling with 4-aminophenylboronic acid yields 4′-bromo-3′-(trifluoromethoxy)-[1,1′-biphenyl]-4-amine, a potential intermediate in kinase inhibitor development.
Trifluoromethoxy Group as a Bioisostere
The -OCF₃ group serves as a bioisostere for carbonyl and sulfonyl groups, improving metabolic stability and membrane permeability in drug candidates. Incorporating this moiety via Suzuki-Miyaura coupling allows medicinal chemists to optimize pharmacokinetic properties while retaining target affinity .
Material Science Applications
In materials science, the compound’s halogen and boronic ester functionalities enable the synthesis of conjugated polymers and liquid crystals. For instance, coupling with thiophene boronic esters produces electroactive polymers for organic photovoltaics (OPVs) .
Recent Research Findings and Future Directions
Recent studies emphasize the compound’s versatility in synthesizing fluorinated bioactive molecules. For example, Lou and Willis (2023) demonstrated its utility in preparing arylsulfonyl fluoride boronic acids, which are pivotal in SuFEx click chemistry for bioconjugation . Additionally, advancements in continuous-flow Suzuki-Miyaura reactions have enhanced the efficiency of large-scale syntheses using this boronic ester.
Future research directions include:
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Development of enantioselective cross-coupling protocols.
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Exploration of photocatalytic borylation methods to improve sustainability.
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Integration into metal-organic frameworks (MOFs) for catalytic applications.
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